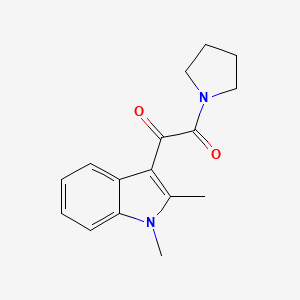

1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

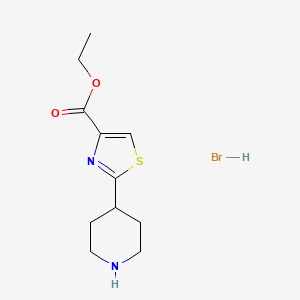

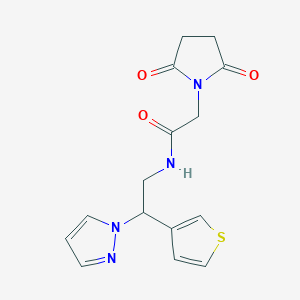

The compound “1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione” is a complex organic molecule. It contains an indole ring, which is a prevalent structure in many natural products and pharmaceuticals . The indole ring is substituted with a dimethyl group at positions 1 and 2. Attached to the indole ring is a pyrrolidine ring, which is a common structure in many alkaloids and pharmaceuticals. The molecule also contains an ethane-1,2-dione group.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Multilayered 3.3Pyridinophanes : Research led by Shibahara et al. (2008) involved the synthesis of multilayered pyridinophanes using methods such as Wolff-Kishner reduction, which may relate to the synthesis of complex structures similar to 1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione (Shibahara, Watanabe, Aso, & Shinmyozu, 2008).

Condensation Products of Pyrrole and Hexane-2,5-dione : Dalton and Teitei (1968) studied the condensation of pyrrole with hexane-2,5-dione, leading to products like 4,7-dimethylindole and 1,4,6,8-tetramethyl-carbazole, which are structurally related to the compound (Dalton & Teitei, 1968).

Crystal Structure of 1,2-Diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones : Maity and Pramanik (2013) explored the synthesis and crystal structure of related indole derivatives, providing insights into the potential structural characteristics of 1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione (Maity & Pramanik, 2013).

Chemical and Physical Properties

Solubility and Solvent Effect : A study by Li et al. (2019) on the solubility of related pyrrole-diones in various solvents could provide insights into the solubility characteristics of the compound (Li, Li, Gao, & Lv, 2019).

Computational Perspective on Equilibrium Geometry and Vibrational Spectra : Boobalan et al. (2014) conducted a comprehensive computational analysis of a Mannich base related to pyrrolidine-diones, offering a perspective on the molecular structure and properties of similar compounds (Boobalan, Ramalingam, Amaladasan, Tamilvendan, Prabhu, & Bououdina, 2014).

Thermal and Electrochemical Properties : Liu et al. (2018) investigated the photophysical, electrochemical, and thermal properties of iridium complexes with ligands structurally related to pyrrolidine-diones, which may inform on the thermal stability and electrochemical behavior of the compound (Liu, Liu, Yu, Su, Niu, Li, Zhao, & Zhang, 2018).

Potential Applications

- Chemosensors for Metal Ions : Gosavi-Mirkute et al. (2017) developed naphthoquinone-based chemosensors for metal ions using compounds similar in structure to 1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione. This indicates potential applications in metal ion detection and environmental monitoring (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Indoles have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Future Directions

properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-14(12-7-3-4-8-13(12)17(11)2)15(19)16(20)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSSRBKTXKHFTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)

![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2878028.png)